N-(2,2-dimethylpropanoyl)phenylalanine

GC-C-IRMS Amino Acid Analysis Isotope Ratio Mass Spectrometry

Researchers substituting N-acetyl or N-benzoyl phenylalanine derivatives in peptidomimetic design often encounter failed syntheses due to inadequate steric bulk and hydrolytic instability. N-(2,2-dimethylpropanoyl)phenylalanine resolves this with its tertiary pivaloyl group, conferring conformational constraint and proteolytic resistance. • 40% improvement in 15N IRMS precision as NPP ester vs. NAP esters • Validated pivaloyl strategy in large-scale Saquinavir synthesis • Custom synthesis; flexible mg-to-kg batches; global ambient shipping

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
Cat. No. B12114882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethylpropanoyl)phenylalanine
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO3/c1-14(2,3)13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
InChIKeyHOQRDQRNVPZZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Dimethylpropanoyl)phenylalanine: Procurement-Specification Overview for the Pivaloyl-Phenylalanine Building Block


N-(2,2-Dimethylpropanoyl)phenylalanine (also referred to as N-pivaloylphenylalanine or pivaloyl-L-phenylalanine) is a synthetic N-acyl-alpha amino acid derivative of L-phenylalanine, characterized by the attachment of a bulky, branched-chain pivaloyl (2,2-dimethylpropanoyl) group to the amino nitrogen . This modification renders the compound non-proteinogenic and distinguishes it from natural phenylalanine in its physicochemical and biological properties . It is primarily utilized as a chiral building block in peptidomimetic synthesis and as a derivatization agent in analytical chemistry, rather than as a standalone pharmaceutical agent [1].

N-(2,2-Dimethylpropanoyl)phenylalanine: Why Generic Substitution of Phenylalanine Derivatives Fails in Critical Applications


The direct substitution of N-(2,2-dimethylpropanoyl)phenylalanine with other N-acyl phenylalanine derivatives (e.g., N-acetyl or N-benzoyl) is not advisable for applications where steric bulk, hydrolytic stability, and specific analytical behavior are critical. The pivaloyl group's unique tertiary structure imparts distinct properties that directly impact performance in peptidomimetic design and isotope ratio mass spectrometry (IRMS) . Generalizing from one N-acyl derivative to another without considering these specific, quantifiable differences can lead to failed syntheses, inaccurate analytical measurements, and misinterpretation of biological data. The following evidence demonstrates these critical, non-interchangeable performance attributes [1].

N-(2,2-Dimethylpropanoyl)phenylalanine: Quantifiable Evidence Guide for Scientific Selection


Enhanced Analytical Precision in GC-C-IRMS via N-Pivaloyl Derivatization

For the measurement of 15N isotopic abundances in physiological samples, N-pivaloyl-i-propyl (NPP) amino acid esters demonstrate superior analytical precision compared to the commonly used N-acetyl-n-propyl (NAP) esters [1]. This is a direct performance comparison relevant to any researcher using GC-C-IRMS for metabolic studies.

GC-C-IRMS Amino Acid Analysis Isotope Ratio Mass Spectrometry

Divergent Isotopic Fractionation Behavior in GC-C-IRMS Analysis

N-pivaloyl-isopropyl (NPP) and N-acetyl-n-propyl (NAP) amino acid esters exhibit distinct and compound-specific isotopic fractionation during GC-C-IRMS analysis, necessitating different empirical correction factors [1]. This difference is critical for accurate determination of original δ13C values.

GC-C-IRMS Derivatization Chemistry Isotope Correction

Utility as a Chiral Building Block in Peptidomimetic Design

The pivaloyl group in N-(2,2-dimethylpropanoyl)phenylalanine serves a specific function as a sterically demanding, hydrolytically stable N-protecting group, differentiating it from less bulky or more labile acyl groups [1]. This class-level property is a key driver for its selection in the synthesis of peptidomimetics.

Peptidomimetics Drug Discovery Chiral Synthesis

Role as a Key Intermediate in the Large-Scale Synthesis of Ro 31-8959 (Saquinavir)

A derivative of N-(2,2-dimethylpropanoyl)phenylalanine, specifically (4S,5S)-4-benzyl-5-(bromomethyl)-3-[(2,2-dimethylpropanoyl)oxy]-2,2-dimethyl-1,3-oxazolane (Intermediate VIIIb), is a crucial building block in the described large-scale synthetic route for the HIV protease inhibitor Ro 31-8959 (Saquinavir) [1].

HIV Protease Inhibitor Process Chemistry Drug Intermediate

N-(2,2-Dimethylpropanoyl)phenylalanine: Recommended Research and Industrial Application Scenarios Based on Evidence


High-Precision Metabolic Flux Analysis via GC-C-IRMS

Procure N-(2,2-dimethylpropanoyl)phenylalanine for use as a derivatization standard or to prepare N-pivaloyl-isopropyl (NPP) esters of amino acids from biological samples. As established in Section 3, NPP derivatives provide a 40% improvement in analytical precision for 15N measurements compared to N-acetyl-n-propyl (NAP) esters [1]. This makes them the superior choice for studies where maximizing data reliability is paramount, such as in determining low levels of isotopic enrichment in metabolic tracing experiments [2].

Design and Synthesis of Metabolically Stable Peptidomimetics

Incorporate this compound as a chiral building block in the synthesis of peptidomimetic drug candidates. The sterically bulky and hydrolytically resistant pivaloyl group can be strategically used to constrain peptide conformation and enhance resistance to proteolytic degradation [1]. This is a standard practice in medicinal chemistry for improving the drug-like properties of peptide leads, as supported by the compound's classification as an 'unnatural amino acid' building block for this purpose [1].

Process Development for Complex Pharmaceutical Intermediates

Utilize this compound or its derivatives as a starting material or key intermediate in the development of synthetic routes for complex molecules. The proven application of a closely related pivaloyl-protected intermediate in the large-scale synthesis of the HIV protease inhibitor Saquinavir [1] demonstrates its utility in robust, multi-step process chemistry. This precedent justifies its selection for projects requiring a reliable and well-documented protecting group strategy for the phenylalanine scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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